[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone
Overview
Description
“[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone” is a chemical compound that belongs to the class of pyrazoles . It has a complex structure that includes a pyrazole ring, a morpholinyl group, and multiple chlorophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a morpholinyl group, which is a six-membered ring with one oxygen atom and one nitrogen atom . It also contains three chlorophenyl groups, which are benzene rings with chlorine atoms attached .Physical And Chemical Properties Analysis
The compound has a formula of C20H16Cl3N3O2 and an average mass of 436.720 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Antimicrobial and Anticancer Activities
A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, demonstrating potent antimicrobial and anticancer activities, with certain compounds exhibiting higher anticancer activity than the reference drug doxorubicin. This suggests a potential application of [5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone derivatives in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Enzyme Inhibition for Parkinson's Disease
Wang et al. (2017) focused on the synthesis of HG-10-102-01 and its potential as a PET agent for imaging LRRK2 enzyme in Parkinson's disease, indicating its role in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).
Anti-inflammatory and Antibacterial Agents
Ravula et al. (2016) synthesized novel pyrazoline derivatives with significant in vivo anti-inflammatory and in vitro antibacterial activities, suggesting the chemical's utility in developing new anti-inflammatory and antibacterial drugs (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Molecular Docking and Structure Analysis
Sivakumar et al. (2021) conducted a comprehensive experimental and theoretical study on the molecular structure, spectroscopic, and quantum chemical aspects of pyrazole derivatives. Their work includes molecular docking and antimicrobial activity analysis, highlighting the compound's relevance in drug design and pharmaceutical research (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Synthesis and Antiviral Activity
Ali, Shaharyar, and De Clercq (2007) synthesized a series of pyrazoline derivatives, testing them for in vitro anti-viral activity. This suggests potential applications in developing antiviral drugs (Ali, Shaharyar, & De Clercq, 2007).
properties
IUPAC Name |
[5-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrazol-3-yl]-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3O2/c21-14-3-1-13(2-4-14)19-12-18(20(27)25-7-9-28-10-8-25)24-26(19)15-5-6-16(22)17(23)11-15/h1-6,11-12H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKIHPNDZGZDBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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